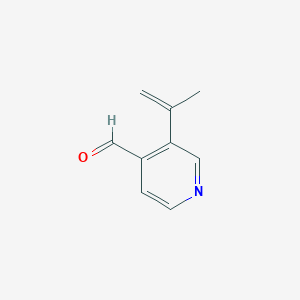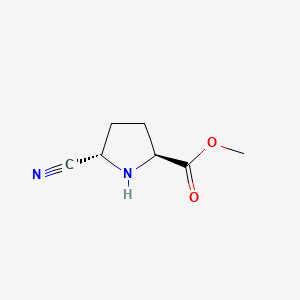![molecular formula C10H14N2O4S B15308771 (2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 15493-53-5](/img/structure/B15308771.png)
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound belonging to the class of beta-lactam antibiotics. This compound is structurally characterized by a bicyclic ring system that includes a beta-lactam ring fused to a thiazolidine ring. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the acylation of 6-aminopenicillanic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the following steps:
Protection of the amino group: The amino group of 6-aminopenicillanic acid is protected using a suitable protecting group.
Acylation: The protected amino group is then acylated with acetic anhydride to form the acetamido derivative.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The industrial production methods also include purification steps such as crystallization and filtration to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the beta-lactam ring.
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Leads to the formation of penicilloic acid.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Produces amines or other reduced derivatives.
Substitution: Results in substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and reactivity.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in the development of new antibacterial drugs and in clinical research for the treatment of bacterial infections.
Industry: Applied in the production of beta-lactam antibiotics and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Amoxicillin: Another beta-lactam antibiotic with a similar structure but different side chains.
Ampicillin: Similar to amoxicillin but with a different spectrum of activity.
Penicillin G: The original beta-lactam antibiotic with a simpler structure.
Uniqueness
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific acetamido side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This side chain enhances its stability against beta-lactamase enzymes, making it effective against a broader range of bacterial strains compared to other beta-lactam antibiotics .
Propiedades
Número CAS |
15493-53-5 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-4(13)11-5-7(14)12-6(9(15)16)10(2,3)17-8(5)12/h5-6,8H,1-3H3,(H,11,13)(H,15,16)/t5-,6+,8-/m1/s1 |
Clave InChI |
FKKLEFAXOOUTAS-GKROBHDKSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)


![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)


